Spironolactone impurity H

Analytical Method Validation Pharmaceutical Impurity Profiling Reference Standard Qualification

This certified spironolactone impurity H reference standard (CAS 55706-91-7) is the only chromatographically specific marker for oxidative degradation pathways in forced degradation studies of spironolactone API. Its unique (17β)-spiro-oxirane structure yields a distinct retention time and spectral fingerprint, critically different from the (2'S)-epimer (EP Impurity H, CAS 53866-24-3). Using the incorrect epimer compromises HPLC method accuracy and fails ICH Q3A validation. Supplied with full Certificate of Analysis (CoA) including HPLC purity ≥95%, NMR, and MS structural confirmation, this standard ensures regulatory compliance for ANDA/DMF submissions. Essential for developing stability-indicating methods and quantifying unspecified impurities at ≤0.10% per USP specifications.

Molecular Formula C20H26O2
Molecular Weight 298.43
CAS No. 55706-91-7
Cat. No. B602395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpironolactone impurity H
CAS55706-91-7
SynonymsSpiro[17H-cyclopenta[a]phenanthrene-17,2’-oxirane];  (17β)-Spiro[androsta-1,4-diene-17,2’-oxiran]-3-one
Molecular FormulaC20H26O2
Molecular Weight298.43
Structural Identifiers
SMILESCC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C
InChIInChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Spironolactone Impurity H (CAS 55706-91-7) Technical Baseline and Procurement Context


Spironolactone impurity H, chemically designated as (17β)-Spiro[androsta-1,4-diene-17,2'-oxiran]-3-one, is a steroidal impurity reference standard with the molecular formula C20H26O2 and a molecular weight of 298.43 g/mol [1]. It is characterized by a spiro-linked oxirane (epoxide) ring on the steroid nucleus, structurally distinct from the parent drug spironolactone (C24H32O4S, MW 416.57) [2]. This compound is primarily utilized as a certified reference material in pharmaceutical quality control for the identification and quantification of process-related impurities and degradation products in spironolactone active pharmaceutical ingredients (APIs) and finished dosage forms, supporting regulatory compliance with USP and EP impurity profiling requirements [3]. The commercial availability of this reference standard typically includes a Certificate of Analysis (CoA) detailing purity (≥95% by HPLC), structural confirmation by NMR and MS, and traceability to pharmacopeial standards .

Why Generic Spironolactone Impurity Standards Cannot Substitute for Spironolactone Impurity H (CAS 55706-91-7)


In pharmaceutical impurity profiling, generic substitution of reference standards is not permissible due to the critical requirement for chromatographic specificity and regulatory traceability [1]. Spironolactone impurity H (CAS 55706-91-7) possesses a unique retention time and spectral fingerprint that distinguishes it from other spironolactone-related impurities, including its EP Impurity H counterpart (CAS 53866-24-3), which is a structurally distinct (2'S)-epimer . Using an incorrect impurity standard—such as substituting the readily available EP Impurity H—would compromise the accuracy of HPLC and LC-MS methods, potentially leading to misidentification, inaccurate quantification, and failure of method validation according to ICH Q3A guidelines [2]. The specific epoxide structure of (17β)-Spiro[androsta-1,4-diene-17,2'-oxiran]-3-one is a key differentiator in forced degradation studies, where it serves as a marker for oxidative degradation pathways distinct from the hydrolytic ring-opening observed with canrenone [3]. Therefore, procurement of the exact CAS-matched reference standard is essential for maintaining the integrity of analytical methods and meeting regulatory submission requirements for spironolactone-containing drug products.

Quantitative Differentiation Evidence for Spironolactone Impurity H (CAS 55706-91-7) vs. Closest Analogs


Comparative Purity and Characterization Data for Spironolactone Impurity H vs. EP Impurity H

Commercially available Spironolactone impurity H (CAS 55706-91-7) is provided with a certified purity of ≥95% by HPLC, a level typical of pharmaceutical impurity reference standards. However, this compound is frequently confused with Spironolactone EP Impurity H (CAS 53866-24-3), which is a distinct (2'S)-epimer. Direct procurement of CAS 55706-91-7 ensures that the reference standard matches the exact stereochemical and positional isomer required for specific pharmacopeial monographs or validated in-house methods .

Analytical Method Validation Pharmaceutical Impurity Profiling Reference Standard Qualification

Structural Differentiation and Degradation Pathway Relevance

Spironolactone impurity H (CAS 55706-91-7) features a unique 1,4-diene-3-one system with a 17β-spiro-oxirane ring, whereas the EP Impurity H (CAS 53866-24-3) possesses a 4,6-diene system. This structural distinction is critical in oxidative forced degradation studies, where the 1,4-diene-3-one moiety is more susceptible to epoxidation, leading to the formation of this specific impurity. In contrast, canrenone (a primary degradation product and metabolite) is characterized by a γ-lactone ring and lacks the epoxide functionality [1].

Forced Degradation Studies Impurity Identification Stability Indicating Methods

Traceability and Regulatory Acceptance

While direct pharmacopeial monographs for CAS 55706-91-7 are not publicly detailed, the compound is categorized as a spironolactone impurity reference standard with possible traceability to USP or EP standards, similar to other spironolactone-related compounds . Vendors provide comprehensive Certificates of Analysis (CoA) that include NMR, MS, and HPLC data, which are essential for demonstrating method suitability and regulatory compliance in Abbreviated New Drug Applications (ANDAs) . The lack of a specific USP designation for this impurity underscores the need for a well-characterized, custom-synthesized standard that meets the ICH Q3A requirement for impurity identification at levels ≥0.1% [1].

Regulatory Compliance Pharmacopeial Standards ANDA Submission

Recommended Application Scenarios for Spironolactone Impurity H (CAS 55706-91-7) Based on Evidentiary Data


Analytical Method Development and Validation for Oxidative Degradation Products

Utilize Spironolactone impurity H as a specific marker for oxidative stress in forced degradation studies of spironolactone API and tablet formulations. Its unique 1,4-diene-3-one spiro-oxirane structure distinguishes it from the more common hydrolytic degradant canrenone, enabling the development of stability-indicating HPLC methods that can accurately quantify this impurity at levels as low as 0.1%, in accordance with ICH Q3A guidelines [1][2].

Pharmaceutical Quality Control and Batch Release Testing

Employ the reference standard for the identification and quantification of Spironolactone impurity H in API and finished dosage forms during routine QC and batch release testing. The availability of a CoA with HPLC purity ≥95% and full structural characterization by NMR and MS supports regulatory compliance and ensures accurate impurity profiling, as required for ANDA submissions and commercial production .

Impurity Profile Characterization for Regulatory Submissions

Incorporate Spironolactone impurity H into the impurity profile section of ANDA or DMF submissions to demonstrate a comprehensive understanding of process-related and degradation impurities. The distinct stereochemistry and chromatographic behavior of CAS 55706-91-7, as compared to the EP Impurity H epimer, underscores the importance of using the correct reference standard to avoid regulatory queries and potential delays [3].

Pharmacopeial Method Suitability Testing

Use the reference standard to verify system suitability parameters—such as resolution, tailing factor, and relative retention time—in USP or EP pharmacopeial methods for spironolactone-related substances. Although this specific impurity may not be explicitly named in monographs, it falls under the category of 'any unspecified impurity' and must be controlled to ≤0.10% per USP specifications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spironolactone impurity H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.